molecular formula C15H19ClN4OS B10918531 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3-(3-methoxypropyl)thiourea

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3-(3-methoxypropyl)thiourea

Cat. No.: B10918531
M. Wt: 338.9 g/mol
InChI Key: QRXDWISPHZHLNE-UHFFFAOYSA-N
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Description

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N’-(3-METHOXYPROPYL)THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of the pyrazole ring and the thiourea moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N’-(3-METHOXYPROPYL)THIOUREA can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with 3-(chloromethyl)phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-methoxypropylamine to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N’-(3-METHOXYPROPYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the pyrazole ring is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and isothiocyanates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium or platinum.

Scientific Research Applications

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N’-(3-METHOXYPROPYL)THIOUREA has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N’-(3-METHOXYPROPYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By blocking these pathways, the compound can induce cell death in cancer cells or inhibit the growth of microorganisms.

Comparison with Similar Compounds

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N’-(3-METHOXYPROPYL)THIOUREA can be compared with other similar compounds, such as:

    N-{3-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N’-(3-METHOXYPROPYL)THIOUREA: This compound has a similar structure but with a methyl group instead of a chlorine atom on the pyrazole ring. The presence of the methyl group can affect the compound’s reactivity and biological activity.

    N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N’-(3-ETHOXYPROPYL)THIOUREA: This compound has an ethoxy group instead of a methoxy group on the propyl chain. The ethoxy group can influence the compound’s solubility and interaction with biological targets.

    N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N’-(3-HYDROXYPROPYL)THIOUREA: This compound has a hydroxy group instead of a methoxy group on the propyl chain. The hydroxy group can enhance the compound’s ability to form hydrogen bonds, affecting its biological activity and solubility.

The uniqueness of N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N’-(3-METHOXYPROPYL)THIOUREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19ClN4OS

Molecular Weight

338.9 g/mol

IUPAC Name

1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C15H19ClN4OS/c1-21-7-3-6-17-15(22)19-14-5-2-4-12(8-14)10-20-11-13(16)9-18-20/h2,4-5,8-9,11H,3,6-7,10H2,1H3,(H2,17,19,22)

InChI Key

QRXDWISPHZHLNE-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NC1=CC=CC(=C1)CN2C=C(C=N2)Cl

Origin of Product

United States

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